3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a dimethylbenzyl sulfanyl group, and a tetrahydrocyclopenta-thieno-pyrimidinone core. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[2,3-d]pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Attachment of the Dimethylbenzyl Sulfanyl Group: This can be done via a thiol-ene reaction or a similar sulfur-based coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group in the pyrimidinone ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, which could be explored in drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it a candidate for the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-4H-pyrimidin-4-one: Lacks the tetrahydrocyclopenta-thieno moiety, potentially altering its biological activity.
3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-thieno[2,3-d]pyrimidin-4-one: Similar structure but without the cyclopenta ring, which might affect its chemical reactivity and stability.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one lies in its combination of structural features. The presence of both a chlorophenyl group and a dimethylbenzyl sulfanyl group, along with the tetrahydrocyclopenta-thieno-pyrimidinone core, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C24H21ClN2OS2 |
---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
11-(4-chlorophenyl)-10-[(2,5-dimethylphenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C24H21ClN2OS2/c1-14-6-7-15(2)16(12-14)13-29-24-26-22-21(19-4-3-5-20(19)30-22)23(28)27(24)18-10-8-17(25)9-11-18/h6-12H,3-5,13H2,1-2H3 |
InChI Key |
KPUCCRSBLJEYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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